N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide
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Overview
Description
N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide is a compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide typically involves the reaction of 4-ethynylbenzoic acid with cyanoacetohydrazide to form the intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
- 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone analogues
- 5-amino-pyrazoles
Uniqueness
N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide stands out due to its unique combination of a cyano group and an ethynylbenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
CAS No. |
111780-49-5 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[cyano(pyrazol-1-yl)methyl]-4-ethynylbenzamide |
InChI |
InChI=1S/C14H10N4O/c1-2-11-4-6-12(7-5-11)14(19)17-13(10-15)18-9-3-8-16-18/h1,3-9,13H,(H,17,19) |
InChI Key |
DYDXLZQWZYXGMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NC(C#N)N2C=CC=N2 |
Origin of Product |
United States |
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